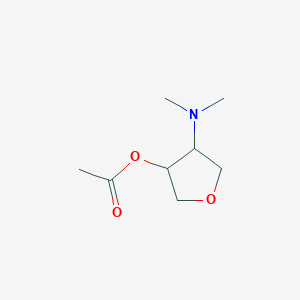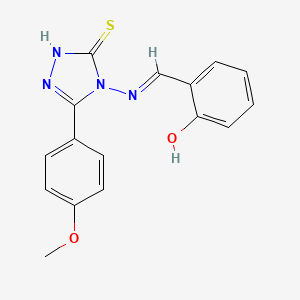![molecular formula C16H12Cl2N4S B12008422 5-(2,4-dichlorophenyl)-4-{[(E)-(3-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12008422.png)
5-(2,4-dichlorophenyl)-4-{[(E)-(3-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(2,4-dichlorophenyl)-4-{[(E)-(3-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide” is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “5-(2,4-dichlorophenyl)-4-{[(E)-(3-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide” typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Substitution Reactions:
Hydrosulfide Addition: The final step involves the addition of a hydrosulfide group to the triazole ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the hydrosulfide group to a thiol or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry for catalysis.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: The compound could be explored for its potential as a therapeutic agent in treating various diseases.
Industry
Agriculture: Possible use as a pesticide or fungicide.
Pharmaceuticals: Intermediate in the synthesis of other pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of “5-(2,4-dichlorophenyl)-4-{[(E)-(3-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide” would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The molecular targets could include enzymes or receptors involved in critical biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family.
Fluconazole: A well-known triazole antifungal agent.
Itraconazole: Another triazole derivative used as an antifungal medication.
Uniqueness
“5-(2,4-dichlorophenyl)-4-{[(E)-(3-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide” is unique due to the presence of both dichlorophenyl and methylphenyl groups, which may confer specific chemical and biological properties not found in other triazole derivatives.
Propriétés
Formule moléculaire |
C16H12Cl2N4S |
|---|---|
Poids moléculaire |
363.3 g/mol |
Nom IUPAC |
3-(2,4-dichlorophenyl)-4-[(E)-(3-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12Cl2N4S/c1-10-3-2-4-11(7-10)9-19-22-15(20-21-16(22)23)13-6-5-12(17)8-14(13)18/h2-9H,1H3,(H,21,23)/b19-9+ |
Clé InChI |
KAWMVTCGGGUXOK-DJKKODMXSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
CC1=CC(=CC=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12008356.png)
![2-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B12008360.png)
![3,4-dihydronaphtho[1,8-bc]azepin-2(1H)-one](/img/structure/B12008369.png)

![2-(1-naphthyl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12008375.png)
![N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}heptanamide](/img/structure/B12008389.png)

![(5Z)-2-(4-Methoxyphenyl)-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12008405.png)
![N-cyclohexyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12008414.png)

![2-{4-allyl-5-[(1-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12008425.png)
![(2Z)-2-(4-butoxy-3-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12008432.png)
